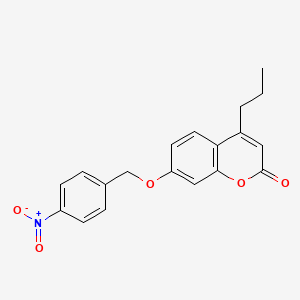

7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-[(4-nitrophenyl)methoxy]-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-2-3-14-10-19(21)25-18-11-16(8-9-17(14)18)24-12-13-4-6-15(7-5-13)20(22)23/h4-11H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAXFJUWUAZFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of 4-propyl-2H-chromen-2-one.

Nitration: The 4-propyl-2H-chromen-2-one undergoes nitration to introduce the nitro group at the desired position.

Benzylation: The nitrated compound is then subjected to benzylation using 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol derivative.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 7-((4-aminobenzyl)oxy)-4-propyl-2H-chromen-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 7-hydroxy-4-propyl-2H-chromen-2-one.

Scientific Research Applications

7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core structure can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one, highlighting variations in substituents, physical properties, and synthetic yields.

Key Observations:

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., nitro in the target compound and 10f) correlate with higher melting points due to increased dipole interactions .

- Bulky substituents (e.g., tert-butyl in ) may reduce synthetic yields due to steric hindrance during nucleophilic substitution.

Chlorinated derivatives (e.g., ) may exhibit altered pharmacokinetics due to halogenated aromatic interactions.

Synthetic Efficiency :

- Yields for coumarin derivatives range widely (42.8–89%), with thiadiazole-containing compounds (e.g., 7g, 89% yield) showing superior efficiency compared to thiazole derivatives .

Research Findings and Implications

- Structural Diversity : Modifications at position 7 significantly influence electronic and steric properties. For example, replacing the nitro group in the target compound with a thiadiazole (7b) introduces heterocyclic aromaticity, which may improve binding to enzymatic pockets .

- Activity Trends : Nitro-substituted compounds (e.g., 10f) show high thermal stability (melting points >300°C), suggesting robustness in drug formulation .

Biological Activity

7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one, a synthetic derivative of the chromen-2-one class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structural features, including the nitrobenzyl and propyl groups, contribute to its diverse biological effects.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

- Synthesis of 4-propyl-2H-chromen-2-one as the starting material.

- Nitration to introduce the nitro group.

- Benzylation using 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

This synthetic route allows for the creation of a compound with distinct chemical properties that can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, in vitro assays demonstrated that it possesses cytotoxic effects against multiple cancer cell lines, such as MDA-MB-231 and MCF-7. The compound's IC50 values ranged from 3.46 to 18.76 μg/mL, indicating potent activity compared to standard chemotherapeutics like etoposide .

| Cell Line | IC50 (μg/mL) | Comparison with Etoposide |

|---|---|---|

| MDA-MB-231 | 3.46 | More potent |

| MCF-7 | 18.76 | Comparable |

| T47D | <30 | More potent |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve:

- Reduction of the nitro group to form reactive intermediates that can interact with cellular components.

- Inhibition of specific enzymes or pathways related to tumor growth or microbial resistance.

These interactions can lead to modulation of cellular signaling pathways, resulting in apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various chromene derivatives, including our compound, against breast cancer cell lines. The results indicated that compounds with similar structures exhibited comparable or enhanced potency relative to established drugs like etoposide .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of chromenone derivatives against resistant bacterial strains. The results suggested that modifications at specific positions on the chromene structure could enhance antibacterial activity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 4-((4-nitrobenzyl)oxy)phenol | Phenolic derivative | Antioxidant and antimicrobial |

| 7-((4-aminobenzyl)oxy)-4-propyl-2H-chromen-2-one | Reduced form | Enhanced anticancer activity |

| 4-propyl-2H-chromen-2-one | Parent compound | Baseline for comparison |

Q & A

Q. What are the common synthetic routes for preparing 7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Formation: Condensation of a phenol derivative (e.g., 7-hydroxy-4-propylchromen-2-one) with a β-keto ester under acidic conditions to form the chromen-2-one core .

Alkylation: Introduction of the 4-nitrobenzyl group via nucleophilic substitution, using 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Purification: Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol are employed to isolate the pure product .

Q. How is the molecular structure of this compound determined?

Methodological Answer: Structural elucidation combines:

Q. What purification methods are optimal for isolating this compound?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Initial monitoring using silica plates (ethyl acetate/hexane 3:7) with UV visualization .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can substituent effects on reactivity be analyzed in this compound?

Methodological Answer:

- Kinetic Studies: Compare reaction rates (e.g., hydrolysis or oxidation) under controlled conditions. For example, nitro group reduction (using Pd/C and H₂) can be monitored via UV-vis spectroscopy .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to analyze electron-withdrawing effects of the nitro group on reaction pathways .

Q. What strategies resolve conflicting data in pharmacological studies of this compound?

Methodological Answer:

- Comparative Assays: Test against structurally similar compounds (e.g., 7-[(4-chlorobenzyl)oxy] analogs) to isolate the nitro group’s role in activity .

- Dose-Response Analysis: Use IC₅₀ values from enzyme inhibition assays (e.g., COX-2 or CYP450) to validate target specificity .

- Metabolite Profiling: LC-MS/MS to identify degradation products that may interfere with bioactivity results .

Q. How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Parallel Synthesis: Use a combinatorial library approach with varying substituents (e.g., replacing nitro with cyano or methoxy groups) .

- High-Throughput Screening (HTS): 96-well plate assays to evaluate bioactivity (e.g., antimicrobial efficacy via MIC measurements) .

Q. How is the nitro group’s electronic impact on photophysical properties investigated?

Methodological Answer:

- UV-vis Spectroscopy: Compare λₘₐₓ shifts in ethanol (e.g., nitro derivatives show bathochromic shifts due to conjugation) .

- Fluorescence Quenching Studies: Titrate with electron-deficient quenchers (e.g., acrylamide) to assess nitro group’s role in excited-state interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of this compound?

Methodological Answer:

Q. What methods validate crystallographic data when structural refinements conflict?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.